Cas no 929558-08-7 ((2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate)

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate Chemical and Physical Properties
Names and Identifiers
-
- (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
- 1,2,3,4-Butanetetrol,1,4-dibenzoate, (2S,3S)-
- [(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate
- MFCD09749860
- (2S,3S)-2,3-Dihydroxybutane-1,4-diyldibenzoate
- [(2S,3S)-2,3-bis(oxidanyl)-4-(phenylcarbonyloxy)butyl] benzoate
- AKOS015919543
- benzoic acid [(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] ester
- CS-0171251
- DTXSID70365512
- A844402
- SCHEMBL1868286
- (2S pound not3S)-2 pound not3-Dihydroxybutane-1 pound not4-diyl dibenzoate
- 929558-08-7
- (2S,3S)-4-(benzoyloxy)-2,3-dihydroxybutyl benzoate
- DA-18324
-
- MDL: MFCD09749860
- Inchi: InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1
- InChI Key: DJOUKNAKSJTIKP-HOTGVXAUSA-N
- SMILES: C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O
Computed Properties
- Exact Mass: 330.11000
- Monoisotopic Mass: 330.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.1A^2
- XLogP3: 2.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.295
- Boiling Point: 525.9°C at 760 mmHg
- Flash Point: 190.2°C
- Refractive Index: 1.591
- PSA: 93.06000
- LogP: 1.42220
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:Room temperature
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB284470-250 mg |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate, 97%; . |
929558-08-7 | 97% | 250 mg |
€186.90 | 2023-07-20 | |
Alichem | A019096628-5g |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate |
929558-08-7 | 97% | 5g |
$901.00 | 2023-08-31 | |
AstaTech | 60417-5/G |
(2S,3S)-2,3-DIHYDROXYBUTANE-1,4-DIYL DIBENZOATE |
929558-08-7 | 97% | 5g |
$850 | 2023-09-16 | |
eNovation Chemicals LLC | Y1245565-250mg |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate |
929558-08-7 | 97% | 250mg |
$230 | 2024-06-07 | |
Fluorochem | 049598-250mg |
2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate |
929558-08-7 | 95% | 250mg |
£96.00 | 2022-03-01 | |
abcr | AB284470-5 g |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate, 97%; . |
929558-08-7 | 97% | 5 g |
€1,398.40 | 2023-07-20 | |
eNovation Chemicals LLC | Y1245565-250mg |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate |
929558-08-7 | 97% | 250mg |
$280 | 2025-02-27 | |
eNovation Chemicals LLC | Y1245565-250mg |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate |
929558-08-7 | 97% | 250mg |
$280 | 2025-02-28 | |
AstaTech | 60417-0.25/G |
(2S,3S)-2,3-DIHYDROXYBUTANE-1,4-DIYL DIBENZOATE |
929558-08-7 | 97% | 0.25g |
$85 | 2023-09-16 | |
Fluorochem | 049598-5g |
2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate |
929558-08-7 | 95% | 5g |
£957.00 | 2022-03-01 |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Introduction to (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate (CAS No. 929558-08-7)
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate, identified by its Chemical Abstracts Service (CAS) number 929558-08-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique stereochemical configuration and a bifunctional linker, has garnered attention for its potential applications in drug development and biomimetic studies. The presence of two hydroxyl groups and a dihydroxybutane core makes it a versatile scaffold for synthesizing complex molecules with tailored biological activities.
The stereochemistry of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is critical to its functionality. The specific arrangement of the hydroxyl groups at the 2S and 3S positions influences its interactions with biological targets, making it a valuable candidate for designing chiral drugs. In recent years, there has been growing interest in the development of enantiomerically pure compounds due to their improved efficacy and reduced side effects in therapeutic applications.
Recent studies have highlighted the importance of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate in the synthesis of novel bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes involved in metabolic pathways. For instance, derivatives of this compound have shown promise in modulating enzymes such as kinases and phosphatases, which are key players in cellular signaling networks.
The dihydroxybutane backbone of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate provides a flexible framework that can be modified to enhance binding affinity and selectivity. This has led to the exploration of its use in fragment-based drug design (FBDD), where small molecular fragments are screened for their ability to interact with biological targets. The compound’s ability to serve as a building block for larger molecules has made it an attractive candidate for high-throughput screening campaigns.
In addition to its role in drug discovery, (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has been investigated for its potential in materials science. Its rigid aromatic structure combined with functional hydroxyl groups allows for the creation of polymers with unique properties. These materials could find applications in coatings, adhesives, and even biodegradable plastics.
The synthesis of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate presents both challenges and opportunities. The stereocontrolled preparation of chiral molecules often requires sophisticated synthetic methodologies. However, advances in asymmetric catalysis have made it increasingly feasible to produce enantiomerically pure compounds on a scalable basis. This has opened up new avenues for exploring the biological activity of derivatives of this compound.
One particularly exciting area of research involves the use of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate as a precursor for bioconjugates. By linking this scaffold to biomolecules such as peptides or proteins, researchers can create targeted therapeutic agents with enhanced specificity. Such bioconjugates have shown promise in treating diseases like cancer by delivering drugs directly to affected tissues.
The future prospects for (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate are vast. As our understanding of molecular interactions continues to grow, so too will the applications of this versatile compound. Whether it is used to develop new drugs or create innovative materials, its unique structural features ensure that it will remain a cornerstone of chemical research for years to come.
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